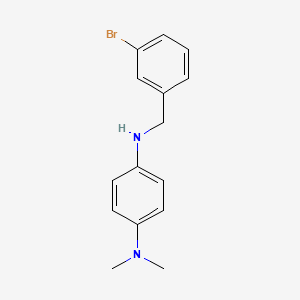
N1-(3-Bromobenzyl)-N4,N4-dimethylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is an organic compound known for its applications in various scientific fields. It is characterized by the presence of a bromophenyl group attached to a benzene diamine structure, making it a versatile molecule in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves the reaction of 3-bromobenzyl chloride with N,N-dimethyl-1,4-phenylenediamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene diamine derivatives.
Scientific Research Applications
N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, leading to changes in cellular pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(3-Bromophenyl)(cyano)methyl]-4-methylbenzene-1-sulfonamide: Shares the bromophenyl group but differs in the presence of a cyano and sulfonamide group.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a bromophenyl group and a pyrazole moiety, showing different biological activities.
Uniqueness
N4-[(3-BROMOPHENYL)METHYL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is unique due to its specific combination of a bromophenyl group with a benzene diamine structure, allowing it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C15H17BrN2 |
|---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
1-N-[(3-bromophenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(2)15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,11H2,1-2H3 |
InChI Key |
FMMUOEDYDHBYDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















